molecular formula C15H15NO2 B4538867 2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide CAS No. 6139-45-3

2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B4538867
CAS No.: 6139-45-3
M. Wt: 241.28 g/mol
InChI Key: LDZBUCMZFAHUJY-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide is an acetamide derivative featuring a naphthalen-2-yloxy group linked to a methylene carbon and an allylamine (prop-2-en-1-yl) substituent on the nitrogen. The compound’s structure combines a hydrophobic naphthalene ring with a reactive allyl group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-9-16-15(17)11-18-14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10H,1,9,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZBUCMZFAHUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366673
Record name F0208-0032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-45-3
Record name F0208-0032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 2-naphthol with 2-chloro-N-(prop-2-en-1-yl)acetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the carbon atom bonded to the chlorine atom in 2-chloro-N-(prop-2-en-1-yl)acetamide, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Morpholinoethyl (): The morpholine ring introduces polarity, enhancing water solubility compared to hydrophobic substituents like allyl or phenyl .
  • Naphthalene Position :
    • Naphthalen-1-yloxy derivatives (e.g., 6a) exhibit steric and electronic differences compared to 2-yloxy isomers, affecting intermolecular interactions and crystal packing .
2.3. Spectroscopic Characterization
  • IR Spectroscopy : Analogs exhibit characteristic peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) .
  • NMR Spectroscopy : Distinct signals for –OCH₂ (δ 5.38–5.48 ppm) and triazole protons (δ 8.36–8.40 ppm) are observed in triazole-containing derivatives .

Biological Activity

2-(Naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C13_{13}H13_{13}NO2_2
  • Molecular Weight : 215.25 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with acetamides in the presence of suitable catalysts. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that compounds related to naphthalenes exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with naphthalene moieties showed promising antiproliferative activities against various human cancer cell lines.

CompoundCell LineIC50_{50} (μM)Mechanism of Action
18NPC-TW010.6Induces cell cycle arrest in S phase
4bP. falciparum K15.04Inhibits dihydrofolate reductase
4eP. falciparum K17.18Enhances binding affinity to active site

The compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) specifically inhibited the proliferation of NPC-TW01 cells through alterations in cell division and accumulation during the S phase, showcasing its potential as an anticancer agent .

Antimalarial Activity

The antimalarial properties of related compounds were evaluated against the Plasmodium falciparum K1 strain. Compounds bearing the naphthyloxy moiety exhibited enhanced lipophilicity and biological activity, with IC50_{50} values ranging from 5.04 to 22.27 μM.

The biological activity of this compound is attributed to its ability to interact with key enzymes and receptors involved in cellular processes:

  • Dihydrofolate Reductase Inhibition : Compounds like 4b demonstrated strong binding interactions with PfDHFR, which is critical for folate metabolism in malaria parasites.
  • Cell Cycle Modulation : The compound's effect on cell cycle distribution suggests it may induce apoptosis or senescence in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of naphthalene derivatives in various biological contexts:

  • Antiproliferative Studies : A notable study showed that certain naphthalene-containing compounds significantly inhibited the growth of nasopharyngeal carcinoma cells without affecting normal peripheral blood mononuclear cells .
  • In Silico Docking Studies : Molecular docking simulations have revealed favorable interactions between these compounds and target proteins, indicating potential for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide
Reactant of Route 2
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2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide

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